6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid
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Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid is a synthetic organic compound known for its unique structural features and versatile applications in various fields of scientific research. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trifluoroethyl group, and a hexanoic acid backbone. These structural elements contribute to its stability and reactivity, making it valuable in synthetic chemistry, particularly in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Fmoc Protection: The introduction of the Fmoc group to an amino acid precursor. This step often involves the reaction of the amino acid with Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA).
Trifluoroethylation: The addition of the trifluoroethyl group to the protected amino acid. This can be achieved through nucleophilic substitution reactions using trifluoroethyl iodide or trifluoroethyl bromide.
Chain Elongation: The extension of the carbon chain to form the hexanoic acid backbone. This step may involve various organic reactions such as alkylation or acylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated peptide synthesizers, high-throughput purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the trifluoroethyl group or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis, particularly in the solid-phase synthesis of peptides.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based inhibitors.
Medicine: Investigated for its potential in drug development, especially in designing peptide-based therapeutics.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in their side chains and functional groups.
Trifluoroethyl-substituted compounds: Compounds with trifluoroethyl groups but different core structures or additional substituents.
Uniqueness
6-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid is unique due to the combination of the Fmoc protecting group and the trifluoroethyl group, which provides both stability and reactivity. This makes it particularly useful in peptide synthesis, where precise control over reaction conditions and product formation is crucial.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2,2,2-trifluoroethyl)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3NO4/c24-23(25,26)13-15(21(28)29)7-5-6-12-27-22(30)31-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,27,30)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLLTVSXFLNSSJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(CC(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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